2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Description
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
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Biological Activity
The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
- IUPAC Name : this compound
- Structural Features : The compound features a benzofuran moiety linked through an ether bond to a pyrrolidine ring substituted with a pyrimidine derivative.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, influencing several biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes. In one study, a related compound demonstrated an IC50 value of 9.45 μM against PARP-1, suggesting potential therapeutic applications in cancer treatment .
Antimicrobial Activity
Compounds structurally related to this molecule have also been evaluated for their antimicrobial properties. For example, benzofuran derivatives have shown promising results in inhibiting bacterial growth and exhibiting antifungal activity. In vitro assays revealed significant inhibition zones against common pathogens .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 Value (μM) | Reference |
---|---|---|---|
DHBF-7-carboxamide | PARP Inhibition | 9.45 | |
Benzofuran Derivative A | Antimicrobial | 12.0 | |
Benzofuran Derivative B | Antifungal | 15.5 |
Case Study 1: PARP Inhibition
In a study focusing on the structure-activity relationship (SAR) of benzofuran derivatives, researchers synthesized various compounds and evaluated their efficacy as PARP inhibitors. The lead compound exhibited selective cytotoxicity in BRCA-deficient cell lines, highlighting the therapeutic potential of this class of compounds in treating specific cancer types .
Case Study 2: Antimicrobial Evaluation
Another study investigated the antimicrobial properties of synthesized benzofuran derivatives against a panel of bacterial and fungal strains. The results showed that certain substitutions on the benzofuran ring significantly enhanced antimicrobial activity, indicating the importance of structural modifications for optimizing biological effects .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-14-10-15(2)24-21(23-14)28-17-8-9-25(12-17)19(26)13-27-18-7-5-6-16-11-22(3,4)29-20(16)18/h5-7,10,17H,8-9,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUBDLWRALDIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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